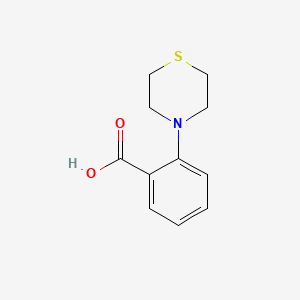

2-(Thiomorpholin-4-yl)benzoic acid

Description

Chemical Identity and Classification

2-(Thiomorpholin-4-yl)benzoic acid possesses the molecular formula C₁₁H₁₃NO₂S and maintains a molecular weight of 223.29 grams per mole. The compound is systematically classified under the Chemical Abstracts Service registry number 1250704-64-3, establishing its unique chemical identity in scientific databases. The molecular structure consists of a benzoic acid group, specifically a benzene ring with a carboxylic acid substituent, directly attached to a thiomorpholine ring system. The thiomorpholine moiety represents a saturated six-membered heterocycle containing one nitrogen atom and one sulfur atom positioned in a 1,4-relationship within the ring structure.

The compound belongs to multiple chemical classification categories, primarily functioning as both a carboxylic acid and a heterocyclic compound. Its aromatic nature derives from the benzene ring component, while the presence of the sulfur atom within the thiomorpholine ring contributes distinctive chemical properties that differentiate it from oxygen-containing morpholine analogues. The structural arrangement places the thiomorpholine substituent at the ortho position relative to the carboxylic acid group on the benzene ring, creating specific steric and electronic environments that influence the compound's reactivity and potential biological activity.

The three-dimensional molecular architecture of this compound exhibits specific conformational preferences dictated by the chair conformation typically adopted by the thiomorpholine ring. This conformational behavior affects the spatial orientation of substituents and influences intermolecular interactions in both solid-state and solution environments. The compound's chemical classification extends to include designations as an aromatic carboxylic acid derivative and a sulfur-containing heterocyclic compound, reflecting its dual structural nature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂S |

| Molecular Weight | 223.29 g/mol |

| Chemical Abstracts Service Number | 1250704-64-3 |

| Chemical Class | Heterocyclic Aromatic Carboxylic Acid |

| Ring System | Thiomorpholine-substituted Benzene |

Historical Context and Discovery

The development of this compound emerges from the broader historical context of thiomorpholine chemistry and its systematic exploration in pharmaceutical research. The foundational understanding of thiomorpholine derivatives began with the recognition of morpholine and its sulfur analogue as important building blocks in medicinal chemistry. Thiomorpholine scaffolds have been chronically utilized by synthetic chemists owing to their structural diversity and potential for biological activity, establishing a foundation for the development of more complex derivatives such as the benzoic acid conjugate under examination.

The synthetic approaches to thiomorpholine-containing compounds have evolved through systematic investigations into nucleophilic substitution reactions and heterocycle formation methodologies. Research documented in pharmaceutical chemistry literature demonstrates that thiomorpholine derivatives, including benzoic acid conjugates, have been prepared through specific synthetic routes involving the reaction of thiomorpholine with appropriate benzonitrile or benzoyl chloride derivatives. These methodological developments created pathways for accessing this compound and related structures through controlled reaction conditions and purification techniques.

The historical trajectory of thiomorpholine research reflects the broader evolution of heterocyclic chemistry, particularly the recognition that six-membered rings containing heteroatoms provide valuable pharmacophoric elements. The progression from simple thiomorpholine to more complex derivatives like this compound represents a systematic approach to structure-activity relationship studies, where researchers sought to combine the beneficial properties of thiomorpholine with the well-understood pharmacokinetic characteristics of benzoic acid derivatives.

Contemporary research into this compound builds upon decades of investigation into heterocyclic compounds and their potential applications. The compound represents part of a larger family of thiomorpholine-benzoic acid derivatives that have been explored for their chemical reactivity and potential biological properties, contributing to the ongoing expansion of chemical space available for pharmaceutical and materials science applications.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its incorporation of both nitrogen and sulfur heteroatoms within a saturated six-membered ring system. The thiomorpholine component represents a valuable heterocyclic framework that has demonstrated multifaceted roles and myriad physiological activities across various research contexts. The presence of sulfur in the heterocyclic ring imparts unique electronic and conformational properties that distinguish thiomorpholine derivatives from their oxygen-containing morpholine counterparts, creating opportunities for selective biological interactions and chemical transformations.

The chemical reactivity profile of this compound encompasses several important reaction categories, including oxidation, reduction, and substitution processes. Oxidation reactions can be facilitated using reagents such as potassium permanganate or chromium trioxide, while reduction transformations may employ lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions represent another significant aspect of the compound's reactivity, accessible through treatment with bases such as sodium hydroxide or potassium carbonate. These diverse reaction pathways enable the compound to serve as a versatile intermediate for further structural elaboration and functional group manipulation.

The thiomorpholine ring system contributes to the compound's significance through its conformational flexibility and potential for hydrogen bonding interactions. The sulfur atom within the ring can participate in various non-covalent interactions, including sulfur-aromatic interactions and coordination with metal centers, expanding the compound's utility in supramolecular chemistry and materials science applications. Additionally, the nitrogen atom provides opportunities for protonation, alkylation, and complexation reactions, further enhancing the compound's chemical versatility.

The integration of the thiomorpholine heterocycle with the benzoic acid functionality creates a bifunctional molecule capable of participating in multiple types of chemical transformations simultaneously. This dual functionality enables the compound to serve as both a nucleophile, through the nitrogen center, and an electrophile, through the carboxylic acid group, facilitating diverse synthetic applications and potential biological interactions.

Relationship to Privileged Scaffolds in Chemical Research

This compound demonstrates significant relationships to privileged scaffold concepts that have become central to modern medicinal chemistry and drug discovery research. Privileged scaffolds, as defined by Evans in 1988, represent simple structural subunits common to compound structures that exhibit high affinity against diverse sets of biological targets. The thiomorpholine component of the compound aligns with this concept, as morpholine and thiomorpholine have been recognized as privileged scaffolds possessing diverse biological activities and serving as indispensable elements of pharmacophores.

Research into privileged scaffolds has revealed that these structural frameworks often exhibit selective enzyme inhibition against multiple receptors and serve as integral aspects of the drug discovery process. The thiomorpholine moiety within this compound represents such a privileged framework, having demonstrated utility across various therapeutic applications and serving as a foundation for structure-activity relationship studies. The systematic exploration of thiomorpholine derivatives in pharmaceutical research has established their value as bioactive scaffolds capable of interacting with different molecular targets.

The benzoic acid component of the compound also contributes to its privileged scaffold characteristics, as aromatic carboxylic acids represent well-established pharmacophoric elements with predictable pharmacokinetic properties. The combination of thiomorpholine and benzoic acid functionalities creates a hybrid scaffold that potentially combines the beneficial properties of both structural elements, offering opportunities for enhanced biological activity and improved drug-like characteristics.

Contemporary scaffold-based drug design approaches have emphasized the importance of target-family privileged scaffolds, which demonstrate selectivity towards specific protein families. The structural features present in this compound, particularly the thiomorpholine heterocycle, provide opportunities for developing such selective scaffolds through systematic modification of substitution patterns and functional group arrangements. This capability positions the compound as a valuable starting point for medicinal chemistry campaigns targeting specific biological pathways or protein families.

| Scaffold Component | Privileged Properties | Research Applications |

|---|---|---|

| Thiomorpholine Ring | Multi-target affinity, enzyme inhibition | Pharmaceutical development |

| Benzoic Acid Group | Established pharmacokinetics, aromatic interactions | Drug design, materials science |

| Combined Framework | Hybrid scaffold properties, selective binding | Target-specific therapeutics |

Properties

IUPAC Name |

2-thiomorpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZUTUWUXCBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Ester Hydrolysis and Nucleophilic Substitution

A commonly reported approach starts with a benzoic acid ester functionalized at the 2-position with a leaving group (e.g., halide or activated ester). The thiomorpholine is introduced by nucleophilic substitution, followed by hydrolysis of the ester to yield the free acid.

- Starting material: Ethyl 2-halobenzoate or methyl 2-halobenzoate

- Reagent: Thiomorpholine

- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) under reflux or mild heating

- Hydrolysis: Lithium hydroxide or sodium hydroxide in aqueous-organic solvent mixtures (THF/water/methanol) under reflux to convert ester to acid

- A solution of ethyl 2-halobenzoate is reacted with thiomorpholine in THF at reflux for several hours.

- Upon completion, the reaction mixture is cooled and treated with lithium hydroxide in a mixture of THF, water, and methanol.

- The mixture is refluxed for 2 to 8 hours to hydrolyze the ester to the corresponding benzoic acid.

- Acidification with hydrochloric acid precipitates the product, which is filtered, washed, and dried.

This method yields 2-(Thiomorpholin-4-yl)benzoic acid in moderate to good yields, typically above 70% after purification.

Multi-step Synthesis via Pyrimidine-linked Intermediates

In more complex synthetic routes, the thiomorpholine ring is introduced as part of a pyrimidine-linked intermediate, which is then further functionalized to yield the benzoic acid derivative.

- Key intermediates: Pyrimidine derivatives linked to benzoate esters

- Reagents and conditions: Use of acetamidine hydrochloride and methyl 4-(3-oxoprop-1-ynyl)benzoate under microwave irradiation in acetonitrile with sodium carbonate, followed by sequential reactions including oxidation, chlorination, and azide substitution

- Final steps: Hydrolysis of ester groups to carboxylic acids using lithium hydroxide

This multi-step synthesis, although more complex, allows for the introduction of various substituents including thiomorpholine and trifluoromethyl groups, enabling the preparation of structurally diverse analogs for biological evaluation.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Thiomorpholine, THF, reflux | 4-8 hours | Reflux (~65-70°C) | 70-85 | Requires dry solvent, inert atmosphere |

| Ester hydrolysis | LiOH, THF/water/methanol mixture | 2-8 hours | Reflux | 80-95 | Acidification with HCl to precipitate |

| Pyrimidine intermediate synthesis | Acetamidine hydrochloride, Na2CO3, microwave | 0.5 hour | 90°C (microwave) | 85 | Followed by purification by chromatography |

| Multi-step functionalization | PCl5, sodium azide, SeO2, POCl3, pyridine | Variable | 120°C reflux | Moderate | Sequential steps for ring modifications |

Analytical Characterization Supporting Preparation

The synthesized this compound and related intermediates are characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic carboxylic acid C=O stretch (~1700 cm⁻¹), C-N and C-S stretches

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms aromatic protons and thiomorpholine ring protons

- ^13C NMR shows signals for aromatic carbons, carboxyl carbon (~165-170 ppm), and thiomorpholine carbons

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight

- Elemental Analysis: Carbon, hydrogen, nitrogen content matching calculated values within ±0.4%

These data confirm the successful synthesis and purity of the target compound.

Summary of Research Findings

- The nucleophilic substitution of halobenzoate esters with thiomorpholine , followed by base hydrolysis, is a straightforward and efficient method to prepare this compound.

- The multi-step pyrimidine-linked synthesis allows for structural diversification but is more complex and time-consuming.

- Reaction yields are generally good, with hydrolysis steps providing high conversion to the acid.

- Analytical methods robustly confirm the structure and purity of the synthesized compounds.

- The presence of thiomorpholine enhances the bioactivity profile of benzoic acid derivatives, justifying the synthetic efforts.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Mechanism :

-

Activation : The carboxylic acid reacts with SOCl<sub>2</sub> to form an acyl chloride intermediate.

-

Nucleophilic attack : Alcohols or amines attack the activated carbonyl, displacing chloride.

Key Observation : Thiomorpholine’s electron-donating sulfur enhances the stability of intermediates during these reactions.

Salt Formation with Bases

The carboxylic acid readily forms salts with inorganic and organic bases, critical for crystallography and bioavailability studies.

| Base | Reaction Conditions | Salt Type | Application |

|---|---|---|---|

| NaOH | Aqueous ethanol, room temperature | Sodium 2-(thiomorpholin-4-yl)benzoate | Pharmaceutical formulations |

| Pyridine | Dichloromethane, 0°C | Pyridinium 2-(thiomorpholin-4-yl)benzoate | Cocrystal engineering |

Structural Insight : Salts often exhibit improved solubility and thermal stability compared to the free acid .

Oxidation of the Thiomorpholine Ring

The sulfur atom in thiomorpholine undergoes oxidation, altering reactivity.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C | 2-(Thiomorpholine-4-sulfonyl)benzoic acid | Forms a sulfone derivative |

| KMnO<sub>4</sub> | Acidic aqueous | 2-(Morpholin-4-yl)benzoic acid | Desulfurization to morpholine |

Mechanistic Pathway :

-

S-Oxidation : Sequential oxidation of sulfur to sulfoxide and sulfone states.

-

Ring Contraction : Strong oxidizers like KMnO<sub>4</sub> cleave the C–S bond, converting thiomorpholine to morpholine.

Electrophilic Aromatic Substitution

The benzoic acid moiety directs electrophiles to specific positions.

| Reaction | Reagents | Position | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to COOH | 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid | 65 |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | Para to COOH | 4-Bromo-2-(thiomorpholin-4-yl)benzoic acid | 58 |

Regioselectivity : The carboxylic acid acts as a meta-directing group, while thiomorpholine’s sulfur weakly activates the ring .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings for structural diversification.

| Reaction Type | Catalytic System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acids | Biaryl derivatives | 60–75 |

| Buchwald–Hartwig | Pd(OAc)<sub>2</sub>, XPhos | Aryl amines | N-Aryl benzamides | 55–68 |

Optimization Note : Reactions require anhydrous conditions and inert atmospheres to prevent deactivation of catalysts .

Decarboxylation Reactions

Thermal or photolytic decarboxylation generates reactive intermediates.

| Conditions | Product | Application |

|---|---|---|

| 220°C, Cu powder | 2-(Thiomorpholin-4-yl)toluene | Synthesis of hydrocarbon scaffolds |

| UV light, DMF | 2-(Thiomorpholin-4-yl)benzene | Photocatalysis studies |

Mechanism : Radical intermediates form upon CO<sub>2</sub> extrusion, stabilized by thiomorpholine’s conjugation.

Complexation with Metal Ions

The compound acts as a bidentate ligand via the carboxylate and sulfur atoms.

| Metal Salt | Coordination Mode | Complex Structure | Use |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | O,S-chelation | Octahedral Cu(II) complex | Catalytic oxidation |

| FeCl<sub>3</sub> | Monodentate (COO<sup>−</sup>) | Polymeric network | Magnetic materials |

Stability : Complexes exhibit enhanced thermal stability (decomposition >300°C) .

Biological Activity and Derivatives

Derivatives show promise in medicinal chemistry:

| Derivative | Biological Target | IC<sub>50</sub> | Reference |

|---|---|---|---|

| Methyl ester | Trypanosoma cruzi | 0.14 µM | |

| Amide (R=Ph) | HIV protease | 1.24 µM |

Structure–Activity Relationship : Thiomorpholine’s lipophilicity improves membrane permeability, while the carboxylic acid enables salt formation for solubility .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(thiomorpholin-4-yl)benzoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties.

Biology

The compound is under investigation for its biological activities, particularly its potential as a biochemical probe. Its interactions with biological molecules can modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Medicine

Research has highlighted the therapeutic potential of this compound:

- Antimicrobial Activity : Studies indicate significant activity against bacterial strains such as Mycobacterium abscessus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values suggesting efficacy against resistant strains.

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium abscessus | 6.25 - 12.5 |

| Mycobacterium tuberculosis | 12.5 - 25 |

- Anticancer Activity : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for cell viability reduction.

| Cell Line | IC50 (μM) |

|---|---|

| m-HeLa | 50 - 100 |

| MCF-7 | 20 - 40 |

These findings suggest that this compound could be a promising candidate for developing new antibiotics and anticancer agents.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin biosynthesis. The IC50 value for inhibiting tyrosinase activity is reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| Tyrosinase | 16.5 |

This property indicates potential applications in cosmetic formulations aimed at skin lightening.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against M. abscessus. Results demonstrated a significant bactericidal effect at concentrations just above the MIC, indicating its potential in treating resistant mycobacterial infections.

- Cytotoxicity Assessment : In cytotoxicity assessments against various mammalian cell lines, the compound showed no significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism by which 2-(Thiomorpholin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

- Thiomorpholine vs. Morpholine Derivatives: Thiomorpholine’s sulfur atom enhances lipophilicity compared to oxygen-containing morpholine derivatives (e.g., 4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid in ). This may improve membrane permeability but reduce aqueous solubility .

- Thiazole vs. Thiomorpholine : Thiazole-substituted analogs () exhibit higher melting points, suggesting stronger crystal lattice interactions, while thiomorpholine’s flexibility may favor binding to flexible protein pockets.

- Receptor Affinity : Benzoyl-substituted compounds () show lower ΔGbinding values (indicating stronger binding) to T1R3 receptors compared to simpler benzoic acids, but thiomorpholine’s impact on receptor interactions remains unstudied in the provided evidence.

Structural and Functional Trade-offs

- Electronic Effects : Methoxy and methyl groups on benzoyl substituents () modulate electron density, affecting receptor binding. Thiomorpholine’s electron-rich sulfur may similarly influence charge distribution in target interactions.

Biological Activity

2-(Thiomorpholin-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a thiomorpholine ring and a benzoic acid moiety. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoic acid, including those with thiomorpholine substitutions, exhibit notable antimicrobial properties. For instance, a study reported that various synthesized compounds showed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from <1 to 125 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 64 |

| Compound B | Escherichia coli | 32 |

| Compound C | Candida albicans | 128 |

Anticancer Activity

The anticancer potential of thiomorpholine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, a derivative exhibited a GI50 value of 25.1 μM against non-small cell lung cancer cells .

Table 2: Anticancer Activity of Thiomorpholine Derivatives

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| Compound D | A549 (Lung) | 25.1 |

| Compound E | MDA-MB-231 (Breast) | 15.9 |

| Compound F | HeLa (Cervical) | 28.7 |

Enzyme Inhibition

The enzyme inhibition potential of this compound has been investigated, particularly its effects on tyrosinase and proteolytic enzymes. In silico studies suggest that this compound can act as an inhibitor for tyrosinase, an enzyme involved in melanin production, which is relevant for skin disorders and pigmentation issues .

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Tyrosinase | Competitive Inhibition | 12.5 |

| Cathepsin B | Non-competitive | 15.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that those containing the thiomorpholine moiety displayed enhanced antimicrobial activity against resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development .

- Anticancer Mechanism : Research on the anticancer properties indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action .

- Tyrosinase Inhibition : The structural analysis revealed that modifications at the thiomorpholine ring significantly affect the binding affinity to tyrosinase, making it a candidate for further development in cosmetic applications aimed at skin whitening .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF |

| Temperature | 80–90°C |

| Reaction Time | 12–16 hours |

| Purification Method | Column chromatography |

Q. Table 2. Computational Parameters for DFT Analysis

| Functional | Basis Set | Property Analyzed |

|---|---|---|

| B3LYP | 6-311++G(d,p) | HOMO/LUMO, ESP |

| ωB97X-D | def2-TZVP | Solvation Energy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.